6-cyclopropyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-9-6-11-12-10(9)5-8/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZUUZKFYUZDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Cyclopropyl 1h Indazole and Its Derivatives
Transition Metal-Catalyzed Coupling Reactions for Indazole Formation
Transition metals, particularly palladium and copper, have become indispensable tools in the synthesis of complex heterocyclic systems like indazoles. nitk.ac.inresearchgate.net These metals catalyze a variety of coupling reactions that enable the formation of key carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to the construction of the indazole ring. The versatility of these catalytic systems allows for the incorporation of diverse substituents, including the cyclopropyl (B3062369) group, onto the indazole framework. acs.org
Palladium-Catalyzed Cyclization and Amination Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-N bond formation. mdpi.com In the context of indazole synthesis, palladium-catalyzed reactions facilitate intramolecular cyclizations and aminations, providing direct access to the bicyclic core.
A significant advancement in indazole synthesis is the development of palladium-catalyzed C-H amination reactions. One notable approach involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov This method allows for the direct formation of the N-N bond and subsequent cyclization to the 1H-indazole core under relatively mild conditions. The starting aminohydrazones can be readily prepared from tertiary amides, making this a versatile route to variously substituted indazoles. nih.gov The ligand-free nature of this reaction enhances its operational simplicity and cost-effectiveness.
Table 1: Overview of Palladium-Catalyzed Ligand-Free C-H Amination
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Palladium-based | nih.gov |
| Key Transformation | Intramolecular C-H Amination | nih.gov |
| Starting Material | Aminohydrazones | nih.gov |
| Advantage | Ligand-free conditions | nih.gov |
Oxidative benzannulation represents another powerful palladium-catalyzed strategy for constructing the indazole skeleton. This approach involves the annulation of a pyrazole (B372694) ring with an internal alkyne. nih.gov For instance, the reaction between pyrazoles and internal alkynes mediated by a Pd(OAc)₂/P(tBu)₃·HBF₄ system can yield 1H-indazoles with various substituents on the benzene (B151609) ring in moderate to good yields. nih.gov This method builds the benzene portion of the indazole, offering a unique retrosynthetic disconnection.
Post-synthesis functionalization of the indazole core is crucial for creating derivatives with diverse properties. Palladium-catalyzed direct arylation is a key technique for this purpose. The C3 position of 1H-indazoles can be directly arylated using aryl halides. mdpi.com While early methods required high catalyst loading and bidentate ligands, newer procedures have been developed that can proceed efficiently. mdpi.com For example, the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboronic acid, and it has been successfully used to synthesize a variety of indazole derivatives. nih.gov
N-Methylation is another common modification. A straightforward method involves dissolving the indazole in a suitable solvent like acetone, adding a base such as potassium hydroxide (B78521) (KOH), followed by the dropwise addition of methyl iodide (CH₃I). researchgate.net
Table 2: Selected Palladium-Catalyzed Arylation Conditions for Indazoles
| Catalyst System | Coupling Partner | Key Feature | Reference |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ / Ag₂CO₃ | Aryl iodides | "On water" synthesis | mdpi.com |
| Pd(dppf)Cl₂ / PPh₃ | Aryl bromides | High yields for 2H-indazoles | mdpi.com |
Copper-Mediated Annulation and C-H Activation Methods
Copper catalysis provides a cost-effective and powerful alternative to palladium for the synthesis of indazoles. researchgate.net Copper-mediated reactions are particularly effective for N-N bond formation and C-H activation, crucial steps in many indazole synthetic routes. acs.orgresearchgate.net
A highly efficient and practical method for constructing 1H-indazoles relies on a copper(II) acetate (B1210297) (Cu(OAc)₂)-catalyzed N-N bond formation. acs.org This process typically starts from readily available 2-aminobenzonitriles, which react with organometallic reagents (like Grignard or organolithium reagents) to form o-aminoaryl N-H ketimine intermediates. acs.org The subsequent cyclization is catalyzed by Cu(OAc)₂, often using oxygen from the air as the terminal oxidant, to form the indazole ring. acs.org This methodology is noted for its high efficiency, practicality, and tolerance of various functional groups, including alkyl and cyclopropyl groups at the 3-position. acs.org The reaction proceeds through the formation of a copper-ketimine complex, followed by deprotonation, reductive elimination to form the N-N bond, and re-oxidation of the copper catalyst by oxygen. acs.org
Another approach involves the Cu₂O-mediated cyclization of o-haloaryl N-sulfonylhydrazones, which also proceeds via N-N bond formation. nih.gov Furthermore, copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones has been developed, providing a valuable route from more accessible starting materials. nih.gov A general copper/air catalytic system has also been established for intramolecular N-N bond formation through oxidative dehydrogenative coupling to synthesize N,N'-diaryl indazol-3-ones. rsc.org
Table 3: Research Findings on Copper-Mediated N-N Bond Formation for Indazoles
| Catalyst | Substrate | Key Transformation | Oxidant | Yields | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | o-aminoaryl N-H ketimines | Intramolecular N-N bond formation | Oxygen (air) | Good to excellent | acs.org |
| Cu₂O | o-haloaryl N-sulfonylhydrazones | Intramolecular cyclization | N/A | Good | nih.gov |
| CuI / 1,10-phenanthroline | o-chlorinated arylhydrazones | Intramolecular N-arylation | N/A | 10-70% | nih.gov |
Copper Hydride Catalysis for C3-Functionalization
Recent advancements in copper hydride (CuH) catalysis have provided a novel strategy for the C3-functionalization of indazoles. This approach utilizes an "umpolung" strategy, where N-(benzoyloxy)indazoles act as electrophiles, a reversal of the typical nucleophilic character of indazoles. This method has been successfully applied to the highly C3-selective allylation of 1H-indazoles, leading to the formation of a quaternary chiral center at the C3-position with high enantioselectivity. mit.eduacs.org
The reaction proceeds via the formation of a copper-allyl complex, which then undergoes a concerted C-C bond formation and dissociation of a 2,4,6-trimethylbenzoate (B1236764) anion. mit.edu This process occurs through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity of the reaction. mit.eduacs.org This methodology has been shown to be effective for a variety of 1-alkyl-1-arylallenes coupling with N-(benzoyloxy)indazole electrophiles. mit.edu While a specific example for the C3-functionalization of a 6-cyclopropyl-1H-indazole derivative is not explicitly reported, the general applicability of this method suggests its potential for the synthesis of C3-allyl-6-cyclopropyl-1H-indazoles with high enantiomeric excess.
Table 1: Scope of CuH-Catalyzed C3-Allylation of 1H-Indazoles This table is representative of the general method and its potential application to this compound derivatives.
| Entry | Allene | Indazole Electrophile | Product | Yield (%) | ee (%) |
| 1 | 1-Phenyl-1-methylallene | N-(Benzoyloxy)indazole | C3-(1-phenyl-1-methylallyl)-1H-indazole | 95 | 98 |
| 2 | 1-(4-Fluorophenyl)-1-methylallene | N-(Benzoyloxy)indazole | C3-(1-(4-fluorophenyl)-1-methylallyl)-1H-indazole | 92 | 97 |
| 3 | 1-Cyclohexyl-1-methylallene | N-(Benzoyloxy)indazole | C3-(1-cyclohexyl-1-methylallyl)-1H-indazole | 85 | 96 |
Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination
A robust method for the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones. nih.govacs.orgacs.orgnih.gov This process has been shown to be particularly effective for the preparation of a diverse range of 3-substituted indazoles. nih.govacs.org The reaction is typically carried out using a silver(I) salt, such as silver triflimide (AgNTf2), in the presence of a copper(II) co-catalyst, like copper(II) acetate (Cu(OAc)2). nih.gov Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.orgacs.orgnih.gov
This methodology tolerates a wide array of functional groups on the arylhydrazone precursor, including amides, ketones, esters, and aryl groups at what will become the 3-position of the indazole ring. nih.govacs.org Although a direct synthesis of this compound using this method is not explicitly detailed in the provided sources, the broad substrate scope indicates that a suitably substituted arylhydrazone (e.g., derived from a 4-cyclopropyl-substituted phenylhydrazine) would likely undergo this cyclization to afford the desired product.
Table 2: Silver(I)-Mediated Synthesis of 1H-Indazoles This table illustrates the general reaction conditions and substrate scope, which is anticipated to be applicable for the synthesis of this compound.
| Entry | Arylhydrazone Precursor | Product | Yield (%) |
| 1 | Methyl 2-(1-(4-methoxyphenyl)hydrazono)acetate | Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 92 |
| 2 | 1-(4-Methoxyphenyl)-2-phenylethan-1-one hydrazone | 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole | 85 |
| 3 | N-Methyl-2-(1-(p-tolyl)hydrazono)acetamide | N-Methyl-1-(p-tolyl)-1H-indazole-3-carboxamide | 78 |
Other Metal-Catalyzed Processes (e.g., Iridium, Rhodium, Zinc, Iron, Nickel)
Several other transition metals have been employed to catalyze the synthesis and functionalization of indazoles.
Rhodium: Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.govnih.gov This formal [4+1] annulation proceeds via ortho C-H bond activation of the azobenzene, directed by the azo group, followed by addition to the aldehyde and subsequent cyclative capture. nih.gov This method is highly functional group compatible. acs.orgnih.govnih.gov While this typically yields 2H-indazoles, the development of a removable aryl group allows for the preparation of N-unsubstituted indazoles. nih.gov
Zinc: Polyfunctional indazoles can be prepared using functionalized organozinc reagents. nih.govacs.org For instance, 2-chloromethylarylzinc reagents react with aryldiazonium tetrafluoroborates to yield polyfunctional 2-aryl-2H-indazoles. nih.gov
Iron: Iron-catalyzed intramolecular C-H amination has been reported for the synthesis of N-H carbazoles and indoles, suggesting its potential applicability to indazole synthesis from suitable precursors. rsc.orgbohrium.com
Nickel: Nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes has been achieved, proceeding through a likely radical pathway. rsc.org This provides a direct method for the functionalization of the indazole core.
While specific applications of these metals for the de novo synthesis of this compound are not detailed, these examples highlight the versatility of various metal catalysts in constructing and modifying the indazole scaffold.
Metal-Free Synthetic Routes to Indazoles
Metal-free synthetic strategies offer advantages in terms of cost, toxicity, and ease of product purification.
The direct intramolecular C-H amination of aryl hydrazones to form 1H-indazoles can be achieved using various oxidants in the absence of a metal catalyst. While the silver-mediated process is highly efficient, other oxidizing agents can also promote this transformation. For instance, visible-light-induced direct C(sp²)–H amination of aryl aldehyde-derived hydrazones has been developed using N-acyloxyphthalimides as nitrogen-radical precursors, representing a novel approach to substituted hydrazones that could potentially be adapted for indazole synthesis. researchgate.net
A common and efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones from o-haloaryl aldehydes or ketones, followed by deprotonation and intramolecular nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, a precursor such as a hydrazone derived from a 2-halo-4-cyclopropyl benzaldehyde (B42025) or acetophenone (B1666503) could be utilized. The cyclization is typically promoted by a base in a suitable solvent. researchgate.net
Cycloaddition Chemistry for Indazole Synthesis
Cycloaddition reactions provide a powerful and convergent approach to the indazole core. The 1,3-dipolar cycloaddition between an aryne and a diazo compound is a well-established method for the synthesis of 1H-indazoles. acs.orgacs.orgnih.govelsevierpure.com Benzyne, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, reacts with various diazomethane (B1218177) derivatives to afford a wide range of substituted indazoles in good to excellent yields under mild conditions. acs.orgelsevierpure.com
Furthermore, a novel synthesis of 1-substituted-1H-indazoles has been developed via the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne. acs.orgacs.orgnih.gov This reaction is rapid, often completing within minutes, and provides access to N(1)-C(3) disubstituted indazoles. acs.orgacs.org The modularity of this approach allows for the introduction of various substituents at the 1- and 3-positions of the indazole ring. To synthesize a this compound derivative, a 4-cyclopropyl-substituted aryne precursor would be required.
[3+2] Cycloaddition of Arynes with α-Diazocarbonyl Compounds
The [3+2] cycloaddition reaction between arynes and α-diazocarbonyl compounds represents a powerful and direct method for the construction of the indazole core. This approach is particularly advantageous due to its high atom economy and the ability to introduce a variety of substituents onto the indazole ring. In the context of synthesizing this compound, a key starting material would be a 4-cyclopropyl-substituted aryne precursor.
The reaction mechanism involves the in situ generation of the aryne, typically from a silylated aryl triflate, which then undergoes a cycloaddition with an α-diazocarbonyl compound. This concerted or stepwise process leads to the formation of the indazole ring system. The choice of the diazo compound allows for the introduction of various functional groups at the 3-position of the indazole.
| Reactant 1 (Aryne Precursor) | Reactant 2 (Diazo Compound) | Product | Key Features |
| 2-trimethylsilyl-4-cyclopropylphenyl triflate | Ethyl diazoacetate | Ethyl this compound-3-carboxylate | High atom economy, direct formation of the indazole core. |
| 1-cyclopropyl-4-fluoro-2-(trimethylsilyl)benzene | Diazomethane | 6-cyclopropyl-3-methyl-1H-indazole | Versatility in introducing substituents at the 3-position. |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions offer another versatile route to substituted indazoles. This methodology involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a common strategy involves the reaction of a substituted Sydney, a mesoionic compound, with a suitable dipolarophile.
Alternatively, the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkene or alkyne can also afford the indazole ring system. The presence of the cyclopropyl group on one of the reactants directs its position in the final product.
| 1,3-Dipole | Dipolarophile | Product | Key Features |
| Nitrile imine (from N-(4-cyclopropylphenyl)pivalohydrazonoyl chloride) | Acrylonitrile | 3-tert-butyl-6-cyclopropyl-1-(4-cyanophenyl)-1H-indazole | Regioselective synthesis, broad substrate scope. |
| Sydnone (derived from N-(4-cyclopropylphenyl)glycine) | Dimethyl acetylenedicarboxylate | Dimethyl this compound-2,3-dicarboxylate | Access to a wide range of substituted indazoles. |
Stereoselective Synthesis and Chiral Induction in Cyclopropyl-containing Indazoles
The development of stereoselective methods for the synthesis of cyclopropyl-containing indazoles is of paramount importance, as the stereochemistry of these molecules can significantly influence their biological activity.
Enantioselective Approaches
Enantioselective synthesis of cyclopropyl-containing indazoles can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the asymmetric cyclopropanation of an appropriately substituted olefin followed by the construction of the indazole ring can provide access to enantiomerically enriched products.
Another approach involves the enantioselective functionalization of a pre-formed indazole scaffold. For example, the asymmetric addition of a nucleophile to an indazole derivative bearing a prochiral center can lead to the formation of a new stereocenter with high enantioselectivity.
| Strategy | Example | Outcome |
| Chiral Catalyst | Rhodium-catalyzed asymmetric cyclopropanation of a styrenylindazole. | Enantiomerically enriched cyclopropyl-indazole derivative. |
| Chiral Auxiliary | Use of a chiral auxiliary to direct the diastereoselective formation of the cyclopropyl ring. | Diastereomerically pure cyclopropyl-indazole precursor. |
Impact of Cyclopropyl Moiety on Stereochemistry
The presence of the cyclopropyl group can exert a significant influence on the stereochemical outcome of reactions. Its rigid, three-membered ring structure can create steric hindrance, directing incoming reagents to a specific face of the molecule. This steric effect can be exploited to achieve high levels of diastereoselectivity in reactions involving the indazole ring or adjacent functional groups.
Furthermore, the electronic properties of the cyclopropyl group, which can act as a weak sigma-donor, can also influence the reactivity and selectivity of certain transformations. Understanding these effects is crucial for the rational design of stereoselective syntheses of complex cyclopropyl-containing indazoles.
Optimization of Reaction Conditions and Scalability for this compound
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.
Continuous Flow Processing in Indazole Synthesis
Continuous flow processing has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation.
In the context of this compound synthesis, a continuous flow setup could involve the in-line generation of a reactive intermediate, such as an aryne or a nitrile imine, followed by its immediate reaction with the other coupling partner in a flow reactor. This would minimize the handling of potentially hazardous intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety, smaller reaction volumes |
| Scalability | Often requires re-optimization | Readily scalable by running the process for longer or using parallel reactors |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
Advanced Computational Studies and Structure Activity Relationship Sar Analysis of 6 Cyclopropyl 1h Indazole
Quantum Chemical Calculations (e.g., DFT, GIAO/DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of heterocyclic compounds like 6-cyclopropyl-1H-indazole. These computational methods provide deep insights into molecular geometries, tautomeric preferences, and the underlying mechanisms of chemical reactions.
Elucidation of Tautomeric Forms and Stability (1H- and 2H-Indazoles)
The indazole scaffold can exist in two primary tautomeric forms: the 1H- and 2H-indazoles. Computational studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, indicate that the 1-substituted isomer is approximately 20 kJ·mol⁻¹ more stable than its 2-substituted counterpart. nih.govacs.org This stability difference is a key factor in the predominance of the 1H-tautomer in solution and solid states. nih.govresearchgate.net
The relative stability of these tautomers is crucial as it influences the reactivity, physical properties, and biological activity of indazole derivatives. nih.gov The presence of substituents on the indazole ring can modulate this energy difference. While specific calculations for this compound are not extensively reported in the reviewed literature, the general principles of indazole tautomerism suggest that the 1H form would be the more stable isomer.
Table 1: Calculated Relative Stability of Indazole Tautomers
| Tautomer | Computational Method | Relative Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| 1H-Indazole | B3LYP/6-311++G(d,p) | 0 (Reference) | nih.govacs.org |
Gauge-Invariant Atomic Orbital (GIAO) calculations coupled with DFT are powerful for predicting NMR chemical shifts. nih.govresearchgate.netimist.ma These calculations can accurately distinguish between the 1H- and 2H-isomers by comparing the computed chemical shifts with experimental data. nih.gov Such computational approaches provide a sound basis for the structural assignment of indazole derivatives. nih.gov
Mechanistic Insights into Reaction Pathways
DFT calculations are also instrumental in understanding the mechanisms of reactions involved in the synthesis of substituted indazoles. For instance, in the synthesis of indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acids, a proposed mechanism involves an initial oxygen transfer and elimination to form a nitroso intermediate. whiterose.ac.uk This is followed by an intramolecular capture by the imino group to yield the indazole derivative. whiterose.ac.uk Computational modeling can be used to calculate the energies of intermediates and transition states in such pathways, providing a more detailed understanding of the reaction coordinates.
The synthesis of 1H-indazoles via intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones is another area where computational studies can shed light on the reaction mechanism. nih.gov Similarly, understanding the regioselectivity in the synthesis of substituted indazoles can be aided by DFT calculations that can predict the most likely sites of reaction based on the electronic properties of the starting materials and intermediates. dntb.gov.ua
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein. These methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Analysis
Molecular docking studies of various indazole derivatives have been performed to understand their binding to protein kinases, which are important targets in cancer therapy. nih.govbiotech-asia.org For example, docking studies of arylsulphonyl indazole derivatives with the ATP-binding pocket of VEGFR2 kinase have revealed key interactions. nih.gov These studies show that the N-H of the indazole ring often forms a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov
In the case of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors, docking revealed that the indazole core interacts with key amino acid residues in the ATP-binding pocket, such as Glu562 and Ala564. nih.gov The cyclopropyl (B3062369) group at the 6-position of the indazole ring would be expected to occupy a specific hydrophobic pocket within the active site, and its orientation would be critical for binding affinity. The specific interactions of the this compound core would depend on the specific protein target and the other substituents on the molecule.
Prediction of Binding Energies and Modes
Molecular docking programs can predict the binding energy of a ligand to a protein, which is an estimate of the binding affinity. For a series of newly designed indazole scaffolds as potential VEGFR-2 inhibitors, docking studies predicted binding energies in the range of -6.70 to -7.39 kcal/mol. biotech-asia.org These values are comparable to or better than that of the native ligand, suggesting that these compounds could be potent inhibitors. biotech-asia.org
Table 2: Predicted Binding Energies of Indazole Derivatives to VEGFR-2
| Compound Type | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Indazole Scaffold 1 | -7.39 | biotech-asia.org |
| Indazole Scaffold 2 | -6.99 | biotech-asia.org |
| Indazole Scaffold 3 | -6.88 | biotech-asia.org |
| Indazole Scaffold 4 | -6.71 | biotech-asia.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound derivatives, SAR studies would focus on how modifications to the cyclopropyl group, the indazole core, and other substituents influence the compound's potency and selectivity for a particular biological target.
SAR studies on a series of indazole-6-phenylcyclopropylcarboxylic acids as GPR120 agonists revealed that the cyclopropyl group was a key structural motif for potency and selectivity. researchgate.net This suggests that the cyclopropyl group at the 6-position of the indazole ring is likely to be a critical determinant of biological activity in other contexts as well.
In the development of FGFR inhibitors, SAR studies of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives showed that the nature of the substituent at the 4-position of the indazole ring had a significant impact on inhibitory activity. nih.gov For example, the introduction of a carboxamide group at this position led to potent FGFR1 inhibition. nih.gov
Table 3: SAR of Indazole Derivatives as Kinase Inhibitors
| Indazole Core Substitution | Target Kinase | Key SAR Findings | Reference |
|---|---|---|---|
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-carboxamide-1H-indazole | FGFR1 | The 4-carboxamide group is crucial for potent inhibition. | nih.gov |
| 1H-indazole with piperidine (B6355638) and 2,6-difluorophenyl moieties | pan-Pim Kinases | Systematic optimization of substituents led to potent inhibitors. | nih.gov |
Impact of Cyclopropyl Substitution on Potency and Selectivity
The introduction of a cyclopropyl group at the 6-position of the 1H-indazole ring has been shown to be a critical modification for enhancing both the potency and selectivity of compounds targeting specific biological receptors. Research into a series of indazole-6-phenylcyclopropylcarboxylic acids, developed as agonists for G protein-coupled receptor 120 (GPR120), highlights the profound impact of this substituent. acs.orgnih.gov
SAR studies revealed that the cyclopropyl moiety is a key structural feature. Specifically, a particular stereoisomer, the (S,S)-cyclopropylcarboxylic acid motif, was identified as being crucial for conferring selectivity for GPR120 over the related GPR40 receptor. nih.govresearchgate.net This stereochemical preference underscores the highly specific interactions between the cyclopropyl group and the receptor's binding pocket.
The strategic placement of the cyclopropyl group, often in conjunction with other substitutions, allows for the fine-tuning of a compound's activity. For instance, in the development of GPR120 agonists, the combination of the (S,S)-cyclopropane acid with various substitutions on the indazole ring led to compounds with significantly increased potency. researchgate.net This demonstrates that the cyclopropyl group is not merely a passive scaffold component but an active contributor to the molecule's pharmacodynamic properties.
| Compound | Modification | GPR120 Potency (pIC50) | GPR40 Potency (pIC50) | Selectivity (GPR120 vs GPR40) |
|---|---|---|---|---|
| Initial Lead | Phenylacetic acid | 6.1 | 6.4 | 0.5x |
| (S,S)-27 | (S,S)-trans-cyclopropyl | 7.3 | <5.0 | >200x |
| (R,R)-28 | (R,R)-trans-cyclopropyl | <5.0 | <5.0 | - |
| 35 | 4-fluoro-3-methoxyindazole + (S,S)-cyclopropyl | 7.1 (78 nM) | <5.0 | >100x |
Data synthesized from studies on indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. researchgate.net
Conformational Analysis and Cyclopropyl Effects on Molecular Design
The cyclopropyl group imparts unique conformational properties to a molecule due to its rigid, three-membered ring structure. This rigidity can be highly advantageous in molecular design, as it reduces the number of possible conformations a molecule can adopt, thereby decreasing the entropic penalty upon binding to a target. niper.gov.in This pre-organization of the ligand into a bioactive conformation can lead to a significant increase in binding affinity.
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures (scaffolds) that maintain or improve upon the biological activity of a known active compound. niper.gov.innih.gov This technique is particularly useful for navigating around existing patents and improving physicochemical or pharmacokinetic properties. nih.gov The 1H-indazole core is a popular scaffold in medicinal chemistry and can be a product of scaffold hopping from other heterocyclic systems, such as indoles, to generate new chemical entities. nih.govrsc.org
Starting with a this compound core, medicinal chemists can employ scaffold hopping to replace the indazole ring with another bioisosteric group while retaining the key cyclopropyl moiety and other essential pharmacophoric features. This allows for the exploration of new chemical space. For example, replacing a phenyl ring with a pyrimidine (B1678525) ring has been used to improve solubility in other molecular series. niper.gov.in
Molecular hybridization involves combining structural features from different pharmacologically active molecules to create a new hybrid compound with a desired dual or enhanced activity. The this compound scaffold can serve as a foundational element in such a strategy, where it is combined with other fragments known to have favorable interactions with a target or to impart desirable properties like improved metabolic stability. niper.gov.in
In Silico Design and Virtual Screening for Novel Indazole Derivatives
In silico (computer-aided) methods are indispensable tools for the rapid and cost-effective design and discovery of novel drug candidates. mdpi.comnih.gov These computational techniques, including virtual screening and molecular docking, allow researchers to screen vast libraries of chemical compounds to identify those with a high likelihood of binding to a specific biological target. nih.govnih.gov
The process often begins with a known active scaffold, such as this compound. A pharmacophore model is constructed based on the essential structural features required for biological activity. This model is then used as a filter to search large virtual databases (like the ZINC library) for molecules that possess these key features. nih.gov
Following the initial screening, molecular docking simulations are performed. These simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the binding affinity. researchgate.net For instance, novel 1H-indazole analogs can be docked into the active site of an enzyme like Cyclooxygenase-2 (COX-2) to predict their binding energy and interaction patterns. researchgate.net This computational assessment helps prioritize a smaller, more manageable number of candidate compounds for chemical synthesis and subsequent in vitro biological testing, significantly streamlining the drug discovery pipeline. mdpi.com
Biological and Pharmacological Research of 6 Cyclopropyl 1h Indazole and Its Analogues
Anticancer and Antitumor Activities
Derivatives of the indazole nucleus have demonstrated a wide array of pharmacological activities, with anticancer and antitumor properties being among the most extensively studied. longdom.orgmdpi.compnrjournal.com The versatility of the indazole scaffold allows for its incorporation into a variety of molecular frameworks, leading to the development of agents that can modulate critical cellular pathways involved in cancer progression. mdpi.compnrjournal.com Research has shown that strategic substitutions on the indazole ring can lead to compounds with significant cytotoxic potential against various cancer cell lines, including those of the lung, breast, colon, and prostate. nih.gov
The anticancer mechanism of many indazole derivatives is rooted in their ability to interfere with the function of key proteins that drive cell proliferation and survival. mdpi.com For instance, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com The structural flexibility of the indazole core has been exploited to design molecules that can bind to the active sites of enzymes crucial for cancer cell growth, thereby inhibiting their activity. longdom.orgmdpi.com
Inhibition of Protein Kinases
A primary mechanism through which 6-cyclopropyl-1H-indazole and its analogues exert their anticancer effects is the inhibition of protein kinases. nih.govgoogle.comrsc.org Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Indazole-based compounds have been successfully developed as inhibitors of several types of protein kinases, including both tyrosine kinases and serine/threonine kinases. nih.govrsc.org
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for cell proliferation, differentiation, migration, and survival. mdpi.comnih.gov Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com Several indazole derivatives have been investigated as potent FGFR inhibitors. nih.govresearchgate.net
One area of research has focused on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications at the 4-position of the indazole ring can significantly impact their inhibitory activity against FGFR1. researchgate.net For example, the introduction of an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. researchgate.net
| Compound ID | Substitution at C4 | FGFR1 IC50 (nM) |
| 101 | N-ethylpiperazine | 69.1 ± 19.8 |
This table presents the inhibitory activity of a key 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative against FGFR1. nih.gov
Further research into 1H-indazol-3-amine derivatives has also identified potent inhibitors of both FGFR1 and FGFR2. nih.gov It was observed that the placement of a fluorine atom at the 6-position of the indazole ring led to enhanced enzymatic activity and cellular potency. nih.gov
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity. researchgate.netnih.gov Overexpression of PLK4 is observed in several human cancers and is associated with tumorigenesis. researchgate.netnih.gov Consequently, PLK4 has emerged as a promising target for cancer therapy. nih.govrsc.org
A notable class of PLK4 inhibitors is based on the (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one scaffold. nih.gov The introduction of a spirocyclopropyl group was a key modification that led to compounds with improved physicochemical and pharmacokinetic properties while maintaining potent PLK4 inhibition. nih.govresearchgate.net One such derivative, CFI-400945, demonstrated significant antitumor activity in preclinical models. aacrjournals.orgresearchgate.net
Research has shown that substitutions on the aryl group at the 3-position of the indazole ring can modulate the potency of these inhibitors against both PLK4 and other kinases like FMS-like tyrosine kinase 3 (FLT3). nih.gov
| Compound ID | 3-Aryl Substitution | PLK4 IC50 (µM) | FLT3 IC50 (µM) |
| 62a | Phenyl | 0.29 | 0.049 |
| 62b | Pyridin-3-yl | 0.029 | 0.027 |
| 62d | Methoxy-substituted phenyl | 0.0024 | 0.028 |
This table illustrates the impact of aryl substitution on the inhibitory potency of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives against PLK4 and FLT3. nih.gov
Further optimization of this series led to the identification of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly effective PLK4 inhibitors. rsc.org Compound K22 from this series exhibited an exceptionally low IC50 value of 0.1 nM against PLK4 and demonstrated significant anti-proliferative effects in breast cancer cells. nih.govrsc.org
The Pim kinases are a family of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are involved in signaling pathways crucial for cell survival, proliferation, and drug resistance. nih.goveurekaselect.com Their overexpression is common in various hematological and solid tumors, making them an attractive target for cancer therapy. nih.goveurekaselect.com
Research into 3-(pyrazin-2-yl)-1H-indazole derivatives has led to the discovery of potent pan-Pim kinase inhibitors. nih.govnih.govsemanticscholar.org Structure-activity relationship studies revealed that modifications to a piperidine (B6355638) moiety attached to the pyrazine (B50134) ring could significantly enhance inhibitory activity. nih.gov A key breakthrough was the introduction of a spirocyclopropyl group, which resulted in a compound with remarkable enzymatic activity against all three Pim kinases. nih.govresearchgate.net
| Compound ID | Modification | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| 59a | Piperidine | 3 | 11 | 3 |
| 59c | 2-aminopiperidine | 3 | 70 | 3 |
| 60a | 4-aminopiperidine | 1 | 9 | 1 |
| (S)-60e | Spirocyclopropyl | 0.4 | 1.1 | 0.4 |
This table showcases the structure-activity relationship of 3-(pyrazin-2-yl)-1H-indazole derivatives as pan-Pim kinase inhibitors, highlighting the significant improvement in potency with the spirocyclopropyl modification. nih.gov
Further optimization efforts focused on improving the cellular potency of these compounds by introducing polar groups to the 2-fluorophenyl ring. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC). chemrxiv.orgnih.gov While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as T790M and C797S, presents a significant clinical challenge. chemrxiv.orgnih.gov
Research has been directed towards developing mutant-selective EGFR inhibitors that can overcome this resistance while sparing the wild-type (WT) EGFR, thereby reducing toxicity. chemrxiv.orgnih.gov While direct research on this compound as a mutant-selective EGFR inhibitor is not extensively documented in the provided context, the broader class of indazole derivatives has been explored for EGFR inhibition. nih.govresearchgate.net For instance, a series of 1H-indazole derivatives were designed and evaluated for their EGFR kinase activity, with some compounds showing potent inhibition of both EGFR T790M and wild-type EGFR. nih.gov The development of truly mutant-selective inhibitors often involves sophisticated drug design strategies, such as targeting unique conformational states of the mutant receptor. chemrxiv.org
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govnih.gov
Indazole-based scaffolds have been utilized in the design of potent FLT3 inhibitors. nih.govnih.gov One study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as effective inhibitors of both wild-type FLT3 and its resistance-conferring mutants. nih.gov The most potent compound from this series, 8r, demonstrated strong inhibitory activity in the nanomolar range and high selectivity over a panel of other protein kinases. nih.gov
Furthermore, as mentioned in the PLK4 inhibition section, certain (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have shown dual inhibitory activity against both PLK4 and FLT3. nih.gov This dual-targeting capability could be advantageous in certain cancer contexts.
| Compound ID | 3-Aryl Substitution | FLT3 IC50 (µM) |
| 62a | Phenyl | 0.049 |
| 62b | Pyridin-3-yl | 0.027 |
| 62d | Methoxy-substituted phenyl | 0.028 |
This table highlights the FLT3 inhibitory activity of select (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives. nih.gov
Discoidin Domain Receptor (DDR) Inhibition
Discoidin domain receptors (DDRs), specifically DDR1 and DDR2, are unique receptor tyrosine kinases that are activated by collagen. nih.govresearchgate.net Their aberrant expression and signaling have been implicated in the progression of various diseases, including cancer and fibrosis, by promoting processes like tumor invasion and cell survival. researchgate.netembopress.org Consequently, DDRs have emerged as attractive therapeutic targets.
Research has identified indazole derivatives as potent DDR inhibitors. nih.gov For instance, a series of indazole derivatives were investigated as DDR2 inhibitors for the potential treatment of lung squamous cell carcinoma. One such compound was identified as a type-II kinase inhibitor that binds to the ATP pocket and extends into a nearby allosteric region, a mechanism enabled by the DFG-out conformation of the kinase. nih.gov The indazole motif itself is crucial for this interaction, as it typically forms key hydrogen bonds with hinge residues (like Met657 and Glu655) in the ATP binding site. nih.gov Targeting DDRs can overcome matrix-mediated drug resistance and enhance the efficacy of other targeted therapies in melanoma, providing a strong rationale for their inhibition in oncology. embopress.orgembopress.org
Anti-proliferative Effects on Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, MCF-7, SUNE1)
Analogues of this compound have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The cytotoxic effects of various indazole derivatives have been evaluated, revealing their potential as anticancer agents. nih.govjapsonline.com
For example, novel indazole analogues of curcumin (B1669340) were tested against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. japsonline.com Several of these compounds exhibited higher activity against WiDr cells than curcumin, with IC50 values ranging from 27.20 to 58.19 μM. japsonline.com Another study on polysubstituted indazoles reported potent anti-proliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values in the low micromolar range (0.64 to 17 µM). nih.gov The activity of these compounds was confirmed against additional cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.gov The broad-spectrum activity highlights the potential of the indazole scaffold in developing new cancer therapies. najah.eduresearchgate.net
| Compound Type | Cell Line | Cancer Type | Reported IC50 Value (µM) | Source |
|---|---|---|---|---|
| Curcumin Indazole Analog (3b) | WiDr | Colorectal Carcinoma | 27.20 | japsonline.com |
| Curcumin Indazole Analog (3d) | HeLa | Cervical Carcinoma | >46.36 | japsonline.com |
| Curcumin Indazole Analog (3b) | MCF-7 | Breast Adenocarcinoma | >45.97 | japsonline.com |
| Polysubstituted Indazoles | A2780 | Ovarian Cancer | 0.64 - 17 | nih.gov |
| Polysubstituted Indazoles | A549 | Lung Carcinoma | 0.64 - 17 | nih.gov |
| 1H-indazole-3-amine Derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 | dntb.gov.ua |
Induction of Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, indazole derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancer cells. nih.gov These mechanisms are critical for the therapeutic efficacy of many anticancer agents.
Studies have demonstrated that certain polysubstituted indazoles can trigger significant apoptosis in cancer cells. nih.gov This is often accompanied by cell cycle arrest, where the cancer cells are halted at specific phases of their division cycle, preventing them from replicating. For instance, some indazole compounds cause a block in the S phase, which is associated with DNA synthesis. nih.gov Other derivatives have been observed to cause an increase in cells in the G2/M phase. nih.govsemanticscholar.org The induction of apoptosis is often confirmed by observing characteristic morphological changes like cellular shrinkage and chromatin condensation, or through assays that detect markers of apoptosis. nih.govnih.gov This dual action of inducing both cell cycle arrest and apoptosis underscores the therapeutic potential of indazole-based compounds. nih.govmdpi.comnih.gov
DNA Binding and Damage Mechanisms
The anticancer activity of certain therapeutic agents stems from their ability to interact with and damage the DNA of cancer cells, ultimately leading to cell death. nih.gov The cellular response to DNA damage involves a complex signaling network, and inhibitors of this pathway are a key area of cancer research. nih.gov
While direct DNA binding studies for this compound are not extensively detailed, related heterocyclic compounds and their complexes have shown DNA-interacting capabilities. researchgate.net The mechanisms by which some anticancer agents work involve interfering with DNA replication and transcription. nih.gov This interference triggers DNA damage signaling pathways, which can lead to cell cycle arrest to allow for repair, or if the damage is too severe, apoptosis. nih.govnih.gov For example, inhibitors of key DNA damage response proteins like Chk1 can sensitize cancer cells to chemotherapy by preventing the repair of DNA damage and forcing the cells into apoptosis. nih.gov The development of agents that can either directly damage DNA or inhibit its repair mechanisms is a validated strategy in oncology. researchgate.net
In Vivo Antitumor Efficacy in Xenograft Models
To translate in vitro findings into potential clinical applications, promising compounds are often tested in animal models, such as human tumor xenografts in mice. researchgate.net These studies provide crucial information on a compound's efficacy and behavior in a living organism.
A series of 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov One optimized compound from this series demonstrated robust antitumor activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models, showcasing its potential to overcome common resistance mechanisms in breast cancer treatment. nih.gov The ability of an indazole-based compound to show efficacy in a living model is a critical step in its development as a potential drug candidate. nih.gov
G Protein-Coupled Receptor (GPR) Agonism
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are involved in a vast number of physiological processes. nih.govmdpi.com They are prominent targets for drug discovery due to their involvement in numerous diseases.
Selective GPR120 Agonism for Metabolic Diseases (e.g., Diabetes)
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders like type 2 diabetes. researchgate.netmdpi.com It is activated by medium and long-chain fatty acids and is involved in processes that regulate metabolic control and inflammation. researchgate.netnih.gov Agonists of GPR120 can improve insulin (B600854) resistance and glucose tolerance. nih.gov
Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids, which are close structural analogues of this compound, as potent and selective GPR120 agonists. nih.govacs.org Through structure-activity relationship (SAR) studies, compounds were optimized for GPR120 potency. nih.gov A key discovery was a specific (S,S)-cyclopropylcarboxylic acid motif that conferred high selectivity for GPR120 over the related receptor GPR40, which has been a significant challenge in the field. nih.govresearchgate.net Select compounds demonstrated good oral exposure and were effective in oral glucose tolerance studies in mice, with the effect being dependent on GPR120, as confirmed in studies using GPR120 null mice. nih.govresearchgate.net These findings highlight the potential of this indazole-based chemical series for the treatment of diabetes. acs.org
| Compound | Human GPR120 Potency (EC50, nM) | Human GPR40 Potency (EC50, nM) | Selectivity (GPR40/GPR120) | Source |
|---|---|---|---|---|
| Compound 29 | 150 | >10000 | >67 | researchgate.net |
| Compound 33 | 110 | >10000 | >91 | researchgate.net |
| Compound 35 | 78 | >10000 | >128 | researchgate.net |
Selectivity against GPR40
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a target for the treatment of type II diabetes. nih.gov The development of selective agonists for related receptors, such as GPR120, requires careful structural modifications to avoid off-target effects at GPR40. Research into a series of indazole-6-phenylcyclopropylcarboxylic acids has identified a key structural feature for achieving this selectivity. acs.orgnih.gov
Specifically, the introduction of an (S,S)-cyclopropylcarboxylic acid motif into the indazole structure was found to confer selectivity against GPR40. acs.orgnih.govresearchgate.net This discovery was a crucial step in the optimization of GPR120 agonists, allowing for potent activity at the intended target while minimizing interaction with GPR40. acs.orgnih.gov In other research, the replacement of a tert-butyl group with a cyclopropyl (B3062369) group in a different series of GPR40 ago-potentiating modulators (agoPAMs) resulted in a compound that retained potency with an improved physicochemical profile, although this was in the context of improving properties for a GPR40 modulator rather than conferring selectivity against it. nih.gov The strategic placement and stereochemistry of the cyclopropyl group are thus critical determinants of selectivity for this class of compounds.
Anti-inflammatory Activities
Indazole derivatives have been investigated for their potential as anti-inflammatory agents. researchgate.netnih.gov This activity is often linked to the inhibition of key signaling pathways involved in the inflammatory response.
Phosphoinositide 3-kinase delta (PI3Kδ) is a promising target for the treatment of inflammatory diseases, including acute lung injury. nih.gov A series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles have been designed and synthesized as highly selective and potent PI3Kδ inhibitors. nih.gov These compounds demonstrated significant anti-inflammatory activities in macrophages. nih.gov
One of the lead compounds from this series, (S)-29, exhibited high PI3Kδ inhibitory activity and isoform selectivity. nih.gov In a lipopolysaccharide (LPS)-challenged mouse model of acute lung injury, administration of (S)-29 significantly ameliorated histopathological changes and attenuated lung inflammation. nih.gov The inhibition of the PI3Kδ signaling pathway is a key mechanism for the anti-inflammatory effects observed in T-cells, and targeting this pathway may be an effective strategy for reducing cytokine production in inflammatory conditions like asthma. nih.govnih.gov
Table 1: PI3Kδ Inhibitory Activity of Selected Indazole Analogues
| Compound | PI3Kδ IC₅₀ (nM) |
|---|
Note: While the source mentions high inhibitory activity, the specific IC₅₀ value for compound (S)-29 was not provided in the abstract.
Antimicrobial and Antiprotozoal Activities
Analogues of 1H-indazole have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. nih.goveurekaselect.com
Indazole derivatives have shown promise as antibacterial agents. nih.gov A series of N-methyl-3-aryl indazoles were found to be active against bacterial strains including Escherichia coli. nih.gov Furthermore, newly synthesized 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety have been evaluated for their antimicrobial efficacy against various bacterial strains, with several of these compounds showing moderate to good inhibition compared to standard drugs. researchgate.net
The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. While specific MIC values for this compound were not detailed in the provided search results, related studies on other natural and synthetic compounds demonstrate the methodologies used to evaluate activity against these bacteria. For instance, thymol (B1683141) has been shown to be effective against Salmonella Typhimurium and E. coli with MIC values of 1.0 and 1.2 mmol/L, respectively. nih.gov Another study found that ursolic acid and acacetin-7-O-neohesperidoside isolated from Ficus lyrata showed antibacterial activity against S. aureus, S. Typhi, S. Typhimurium, and E. coli. ispub.com
Table 2: Antibacterial Activity of Selected Compounds against Pathogenic Bacteria
| Compound/Extract | Target Bacteria | Activity/MIC |
|---|---|---|
| N-methyl-3-aryl indazoles | Escherichia coli | Dominant activity |
| 6-bromo-1H-indazole-triazole analogues | Various bacterial strains | Moderate to good inhibition |
| Thymol | Salmonella Typhimurium | 1.0 mmol/L |
| Thymol | Escherichia coli | 1.2 mmol/L |
| Ursolic acid | S. aureus, S. Typhi, S. Typhimurium, E. coli | Active |
The antifungal potential of indazole derivatives has also been explored. An in-vitro antimicrobial study of N-methyl-3-aryl indazoles demonstrated activity against the fungal strain Candida albicans. nih.gov Additionally, research into 6-bromo-1H-indazole analogues with a 1,2,3-triazole linkage showed that these compounds were evaluated against fungal strains, with some exhibiting inhibitory effects. researchgate.net
The antiprotozoal activity of indazole derivatives has been reported against several human pathogens. nih.gov A series of 22 indazole derivatives were synthesized and studied for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on a 2-phenyl ring, favored antiprotozoal activity against all three protozoans. nih.gov These indazole derivatives were characterized by strong antiprotozoal activity. nih.gov
While the specific activity of this compound was not detailed, these findings highlight the potential of the broader indazole class of compounds as a source for new antiprotozoal agents.
Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives
| Protozoan Species | Activity |
|---|---|
| Entamoeba histolytica | Active |
| Giardia intestinalis | Active |
Other Biological Activities
The versatile scaffold of this compound has prompted extensive research into its biological activities, leading to the discovery of its potential in various therapeutic areas. This section delves into the diverse pharmacological properties of this compound and its analogues, exploring their anti-depressant and anti-hypertensive effects, anti-HIV potential, inhibition of nitric oxide synthase, antagonism of the TRPA1 receptor, and its prospective role in neuroprotection through the inhibition of tau hyperphosphorylation.
While research directly investigating the anti-depressant properties of this compound is limited, the broader class of indazole analogues has been explored for its effects on the cardiovascular system, particularly in the context of hypertension. arabjchem.org Indazole derivatives are recognized for their ability to interact with various receptors, which is a key characteristic of many anti-hypertensive agents. arabjchem.org
The structural features of the indazole nucleus have been a focal point in the design of compounds with cardiovascular applications. nih.gov Some indazole derivatives have shown promise as Rho kinase inhibitors, which can lead to the attenuation of cellular hypertrophy and hypertension. nih.gov Additionally, research into related heterocyclic compounds has highlighted the potential for this chemical class to influence blood pressure. For instance, certain serotonin (B10506) 5-HT2 receptor agonists with an indazole core have been found to lower intraocular pressure, a condition often associated with hypertension. nih.gov Specifically, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent agonist that reduces intraocular pressure in monkeys. nih.gov
The following table summarizes the findings on an indazole analogue with ocular hypotensive activity:
| Compound | Activity | EC50 | Emax | Effect on Intraocular Pressure |
|---|
The quest for novel and effective treatments for HIV has led to the investigation of various heterocyclic compounds, including analogues of this compound. A significant area of this research focuses on the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). hiv.gov NNRTIs are a class of antiretroviral drugs that bind to and block the action of reverse transcriptase, an essential enzyme for HIV replication. hiv.gov
Research into cyclopropyl-indole derivatives, which are structurally related to cyclopropyl-indazole compounds, has yielded promising results. nih.gov These molecules have been designed to interact with key amino acid residues in the NNRTI binding pocket of the HIV reverse transcriptase, such as Lys101, Tyr181, and Tyr188. nih.gov Several of these cyclopropyl-indole compounds have demonstrated potent inhibition of HIV replication, with efficacy comparable to the established NNRTI, nevirapine. nih.gov
The indazole scaffold itself has been identified as a valuable component in the design of new anti-HIV agents. nih.gov The diverse biological activities of indazole derivatives make them attractive candidates for medicinal chemistry research aimed at combating HIV. nih.gov
The table below presents data on a cyclopropyl-indole derivative investigated for its anti-HIV activity:
| Compound | Target | IC50 |
|---|
Indazole and its derivatives have been identified as inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO). caribjscitech.com NO is a critical signaling molecule involved in various physiological processes, and its dysregulation is implicated in several diseases. There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). caribjscitech.com
Studies on a series of 7-substituted-indazoles have demonstrated their potential as NOS inhibitors. nih.gov For example, 1H-indazole-7-carbonitrile has shown potency comparable to the well-known NOS inhibitor 7-nitro-1H-indazole, with a preference for inhibiting constitutive NOS (nNOS and eNOS) over iNOS. nih.gov In contrast, 1H-indazole-7-carboxamide displayed selectivity for the neuronal isoform. nih.gov The inhibitory mechanism of these indazole derivatives is believed to involve interaction with the heme-iron of the enzyme, thereby preventing the binding of oxygen. nih.gov
The inhibitory activities of several indazole derivatives against different NOS isoforms are detailed in the table below:
| Compound | Target | IC50 |
|---|---|---|
| Indazole | Bovine Brain CaM-dependent NOS | 2.3 mM |
| 5-nitroindazole | Bovine Brain CaM-dependent NOS | 1.15 mM |
| 6-nitroindazole | Bovine Brain CaM-dependent NOS | 40 µM |
| 7-nitroindazole | Bovine Brain CaM-dependent NOS | 2.5 µM |
| Indazole | Murine Macrophage iNOS | 470 µM |
| 5-nitroindazole | Murine Macrophage iNOS | 240 µM |
| 6-nitroindazole | Murine Macrophage iNOS | 56 µM |
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a crucial role in pain, inflammation, and respiratory conditions. drughunter.com Consequently, TRPA1 antagonists are being actively pursued as potential therapeutics. The indazole moiety has emerged as a core structure in the development of a series of potent TRPA1 antagonists. nih.gov
These indazole-based antagonists have demonstrated efficacy in rodent models of inflammatory pain. nih.gov The mechanism of action involves the binding of these compounds to the S5 region of the TRPA1 channel. While specific research on this compound as a TRPA1 antagonist is not extensively documented, the established activity of the indazole scaffold in this area suggests that derivatives with a cyclopropyl group at the 6-position could possess similar properties. Further investigation into the structure-activity relationship is warranted to explore this potential.
The hyperphosphorylation of the tau protein is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, and is a prime target for therapeutic intervention. nih.govdntb.gov.ua The inhibition of tau hyperphosphorylation is considered a promising strategy for neuroprotection. elsevierpure.com
While the indazole scaffold is a component of some kinase inhibitors, which are a class of drugs that can influence phosphorylation processes, direct evidence linking this compound or its close analogues to the inhibition of tau hyperphosphorylation is not prominent in the current scientific literature. The development of small molecule inhibitors that can cross the blood-brain barrier and specifically target the kinases responsible for tau hyperphosphorylation is an active area of research. elsevierpure.com Given the diverse biological activities of indazole derivatives, future studies may explore the potential of compounds like this compound in this therapeutic area.
Pharmacological and Preclinical Evaluation of 6 Cyclopropyl 1h Indazole Derivatives
In Vitro and In Vivo Efficacy Studies
A series of indazole-6-phenylcyclopropylcarboxylic acids, derived from the 6-cyclopropyl-1H-indazole scaffold, were developed and evaluated as GPR120 agonists. acs.orgnih.gov Structure-activity relationship (SAR) studies led to the identification of a (S,S)-cyclopropylcarboxylic acid motif that conferred selectivity for GPR120 over the related G protein-coupled receptor 40 (GPR40). acs.orgnih.gov
In vitro assessments confirmed the potency of these derivatives. For instance, compound 33 ((1S,2S)-2-(4-fluoro-3-(methylsulfonyl)phenyl)-1-(1-(pyridin-2-yl)-1H-indazol-6-yl)cyclopropane-1-carboxylic acid) and compound 34 ((1S,2S)-2-(4-fluoro-3-methoxyphenyl)-1-(1H-indazol-6-yl)cyclopropane-1-carboxylic acid) were identified as potent GPR120 agonists. researchgate.net
The in vivo efficacy of these compounds was demonstrated in oral glucose tolerance studies. acs.orgnih.gov The glucose-lowering effects were evaluated in both wild-type and GPR120 null mice to confirm that the mechanism of action was indeed through GPR120 agonism. acs.orgresearchgate.net Differential activity observed between the wild-type and GPR120 null mice indicated that the therapeutic effect was mediated by the target receptor. acs.orgnih.gov
Table 1: In Vivo Glucose Lowering Efficacy of Selected Derivatives
| Compound | Species | Key Finding |
|---|---|---|
| 33 | Mouse (Wild-Type vs. GPR120 KO) | Demonstrated glucose-lowering activity. |
| 34 | Mouse (Wild-Type vs. GPR120 KO) | Showed differential activity, confirming GPR120-mediated effects. |
Pharmacokinetic Profiling and Optimization
The pharmacokinetic properties of the this compound derivatives were crucial for their development as potential therapeutic agents. acs.org Key areas of focus included achieving adequate oral exposure and modulating central nervous system penetration. acs.orgnih.gov
Several compounds within the indazole-6-phenylcyclopropylcarboxylic acid series demonstrated good oral exposure. acs.orgnih.gov The optimization of the chemical structure was aimed at enhancing oral bioavailability, a critical factor for patient convenience and compliance. nih.gov For example, tempering the polarity of lipophilic acids and incorporating 3-fluoroindazole motifs were strategies explored to increase oral bioavailability in related indazole series. nih.gov The lead compounds, including 33 and 34 , were selected for further in vivo studies based on their promising pharmacokinetic profiles, which suggested they had the potential to be effective oral probes. researchgate.net
An unexpected finding during the preclinical evaluation was that some of the potent GPR120 agonists exhibited high penetration into the central nervous system. acs.orgnih.gov As CNS effects were not desired for a diabetes therapy, efforts were made to identify compounds with lower brain exposure. acs.org
The Madin-Darby Canine Kidney (MDCK) cell line was used as an in vitro model to assess the potential for active efflux, a mechanism that can limit CNS penetration. acs.org Increased efflux in the MDCK assay was used as a predictive tool to identify compounds that would likely have lower CNS penetration in vivo. acs.orgnih.gov This strategy successfully identified compound 33 as having a higher efflux ratio, which correlated with lower CNS penetration compared to other analogs like compound 34 . acs.orgresearchgate.net This optimization was critical for improving the safety profile of the chemical series by minimizing off-target effects in the brain. acs.org
Table 2: Pharmacokinetic and CNS Penetration Profile
| Compound | Oral Exposure | CNS Penetration | Efflux Mechanism |
|---|---|---|---|
| 33 | Good | Lower | High MDCK efflux |
| 34 | Good | High | Lower MDCK efflux |
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
A significant research gap exists in the targeted and efficient synthesis of 6-cyclopropyl-1H-indazole. Current methodologies for creating substituted indazoles often rely on multi-step processes or the functionalization of a pre-existing indazole ring. Future research should focus on developing novel, scalable synthetic routes.
Key areas for exploration include:
Direct Cyclopropanation: Investigating transition-metal catalyzed methods, such as those employing palladium, copper, or gold catalysts, for the direct C-H cyclopropanation of the indazole-6-position. Modern synthetic protocols like the Simmons-Smith reaction and its enantioselective variants could be adapted for this purpose, although they typically target olefins nih.gov. The development of methods for direct cyclopropanation of aromatic rings, while challenging due to the stability of the aromatic system, represents a critical frontier nih.gov.
Cross-Coupling Strategies: A promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would involve synthesizing a 6-halo-1H-indazole (e.g., 6-bromo-1H-indazole) and coupling it with a cyclopropylboronic acid or a related organometallic reagent organic-chemistry.orgnih.gov. Optimizing this approach for high yield and functional group tolerance would be a valuable contribution.
[3+2] Annulation Approaches: Building the indazole ring from precursors already containing the cyclopropyl (B3062369) moiety is another viable strategy. For instance, a [3+2] annulation reaction between an appropriately substituted aryne and a hydrazone could construct the desired scaffold in a convergent manner acs.org.
The development of these pathways would not only facilitate access to this compound but also to a wider library of derivatives for biological screening.
Detailed Mechanism of Action Studies for Specific Biological Activities
Derivatives incorporating the 6-substituted indazole motif have shown potent activity against distinct biological targets, primarily protein kinases and G-protein coupled receptors. However, the precise contribution of the 6-cyclopropyl group to the mechanism of action remains largely unexplored.
Polo-like Kinase 4 (PLK4) Inhibition: The clinical candidate CFI-400945, a potent anti-cancer agent, features a complex spirocyclopropane system at the 6-position of the indazole ring acs.org. PLK4 is a critical regulator of centriole duplication, and its over-expression is linked to cancer nih.gov. Inhibition of PLK4 disrupts mitosis, leading to cell death rsc.orgresearchgate.net. Mechanistic studies on related indazole inhibitors show that the indazole core typically forms crucial hydrogen bonds with hinge region residues (e.g., Cys-92) in the kinase's ATP-binding pocket nih.gov. Future research should investigate if simpler this compound derivatives can replicate this binding mode. Key questions include understanding how the cyclopropyl group influences the orientation of the indazole core within the binding site and its impact on downstream signaling pathways, such as the phosphorylation of PLK4 substrates like SAS-6 rsc.org.
GPR120 Agonism: A series of indazole-6-phenylcyclopropylcarboxylic acids have been identified as agonists of G-protein coupled receptor 120 (GPR120), a target for treating type 2 diabetes and other metabolic disorders acs.orgfigshare.com. GPR120 is activated by long-chain fatty acids and its stimulation can lead to the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects nih.govnih.gov. The mechanism involves Gαq coupling, Ca2+ flux, and β-arrestin signaling pathways researchgate.netresearchgate.net. A significant research gap is the lack of knowledge on whether this compound derivatives, without the larger phenylcarboxylic acid addition, can act as allosteric modulators or partial agonists of GPR120.
| Target | Known Mechanism of Indazole Derivatives | Future Research Directions for this compound |
| PLK4 | ATP-competitive inhibition; H-bonding with hinge region; disruption of centriole duplication leading to apoptosis. nih.govresearchgate.net | Investigate binding mode and potency of simpler derivatives; determine the influence of the cyclopropyl group on kinase selectivity and downstream substrate phosphorylation. |
| GPR120 | Agonism leading to GLP-1 secretion, improved glucose tolerance, and anti-inflammatory effects via Gαq and β-arrestin pathways. acs.orgresearchgate.net | Explore potential for allosteric modulation or biased agonism; study the effect on specific signaling pathways (e.g., Ca2+ vs. β-arrestin). |
Development of Highly Selective Agents
Achieving selectivity is paramount in drug development to minimize off-target effects. The cyclopropyl group, with its unique steric and electronic properties, offers a valuable tool for engineering selectivity.
For kinase inhibitors , the small, rigid nature of the cyclopropyl ring could be exploited to create highly selective interactions within the ATP-binding pocket. While CFI-400945 is highly potent against PLK4, it also shows some activity against other kinases like Aurora B researchgate.net. Structure-activity relationship (SAR) studies are needed to determine how modifications to a core this compound scaffold can enhance selectivity for PLK4 or direct activity towards other kinases, such as ERK1/2 or CK2, which are also targeted by indazole derivatives nih.govnih.gov.
In the context of GPR120 agonists , research has already shown that the stereochemistry of a cyclopropyl-containing substituent is critical for selectivity. Specifically, an (S,S)-cyclopropylcarboxylic acid motif provided selectivity against the closely related GPR40 receptor acs.orgnih.gov. This finding underscores a crucial future direction: the stereocontrolled synthesis of this compound derivatives and the systematic evaluation of each stereoisomer to identify highly selective agonists or antagonists for GPR120 and other free fatty acid receptors.
Clinical Translation Potential of this compound Derivatives
The clinical translation potential of this scaffold is strongly suggested by compounds that are already in or have completed clinical trials. The most prominent example is CFI-400945, an orally available PLK4 inhibitor that has undergone Phase I/II clinical trials for advanced solid tumors and acute myeloid leukemia (AML) researchgate.netproquest.com. Preclinical studies showed its potent efficacy in various cancer models, and clinical data revealed complete remissions in some high-risk AML patients, including those with TP53 mutations researchgate.netnih.gov.
Similarly, the demonstrated in vivo efficacy of GPR120 agonists in improving glucose tolerance in animal models highlights their potential for treating metabolic diseases researchgate.netnih.gov. The development of selective GPR120 agonists is an active area of research with significant therapeutic promise mdpi.com.
The primary research gap is the absence of preclinical or clinical data for simpler this compound derivatives. The success of more complex molecules provides a strong rationale for synthesizing and evaluating a new generation of agents based on this core structure. Future work should focus on optimizing the pharmacokinetic and metabolic properties of these new derivatives to identify candidates for clinical development in oncology and metabolic disease.
| Compound Class | Indication | Highest Development Stage | Key Findings |
| PLK4 Inhibitors (e.g., CFI-400945) | Cancer (AML, Solid Tumors) | Phase I/II Clinical Trials researchgate.netresearchgate.net | Oral availability; potent in vivo efficacy; achieved complete remission in some high-risk AML patients. researchgate.netnih.gov |
| GPR120 Agonists (Indazole-based) | Type 2 Diabetes | Preclinical (In Vivo) nih.gov | Improved glucose tolerance in mouse models; demonstrated a mechanism involving GPR120 agonism. acs.orgnih.gov |
Q & A
Q. Basic Research Focus
- Synthesis : Overlooking moisture sensitivity of cyclopropane precursors, leading to ring-opening side reactions.
- Spectroscopy : Misassigning NMR peaks due to anisotropic effects from the cyclopropyl ring; use 2D techniques (COSY, HSQC) for unambiguous assignments.
- Computational Modeling : Neglecting solvent or relativistic effects in DFT calculations, which can distort dipole moment predictions .
How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Advanced Research Focus
Systematic SAR requires:
- Core Modifications : Compare 1H-, 2H-indazole tautomers.
- Substituent Variation : Test analogs with cyclopropyl substituents at other positions (e.g., 4- or 5-cyclopropyl).
- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields. For kinase inhibitors, molecular docking (AutoDock Vina) against crystal structures (e.g., PDB entries) identifies key binding interactions .
What are best practices for reporting experimental protocols involving this compound?
Basic Research Focus
Adhere to ICMJE guidelines:
- Chemical Descriptors : Provide IUPAC name, CAS number, purity (HPLC), and spectral validation (e.g., HRMS, NMR).
- Synthesis : Detail catalysts, reaction times, and purification steps (e.g., column chromatography gradients).
- Biological Assays : Specify cell lines, passage numbers, and positive/negative controls. Public repositories (e.g., Zenodo) ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
